
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds that contain a ring structure containing at least two different elements as members of its rings) and have been studied for their potential bioactive properties .
Synthesis Analysis
The synthesis of similar compounds, specifically 3,4-dihydroisoquinolin-1(2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from α-amino acids and cyclic anhydrides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a quinoline ring, a thiadiazole ring, and a benzamide group .Applications De Recherche Scientifique
Antioomycete Activity
The compound, which contains a 3,4-dihydroquinolin-1(2H)-one derivative, has been found to exhibit significant antioomycete activity against the phytopathogen Pythium recalcitrans . This suggests its potential use in plant disease management.
Antifungal Activity
The same derivative also shows antifungal activity against other phytopathogens . This indicates its potential as a broad-spectrum antifungal agent.
Antitumor Activity
3,4-Dihydroquinoline-2-one derivatives have been reported to possess potent antiproliferative and antitumor activities against a variety of cancer cell lines . This suggests the compound’s potential application in cancer therapy.
Antimicrobial Activity
The compound has shown growth inhibitory activity against a panel of tested bacterial strains . This indicates its potential use as an antimicrobial agent.
Inhibition of p38 MAP Kinase
Inhibition of p38 MAP kinase has been found to cause cytotoxic activities by these compounds in Artemia salina . This suggests its potential use in the development of drugs targeting p38 MAP kinase.
Crop Protection
The compound’s antioomycete and antifungal activities suggest its potential use in crop protection . Its use could help manage plant diseases and increase crop yield.
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-23-22-19(28-20)21-18(26)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUKPIKKLBRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

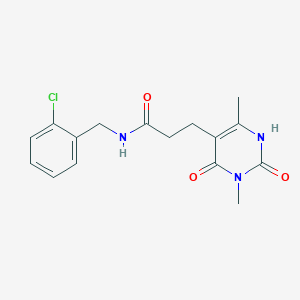
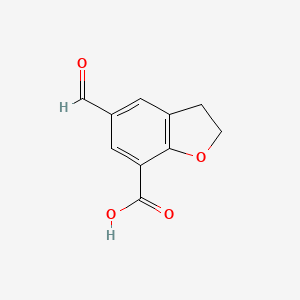

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
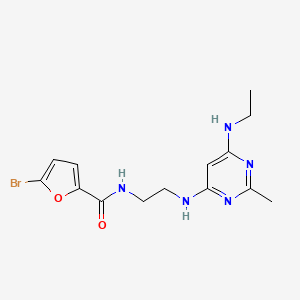
![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)
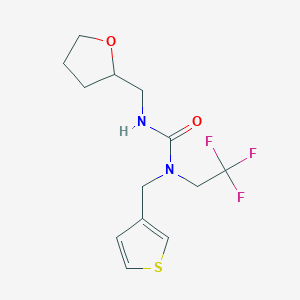
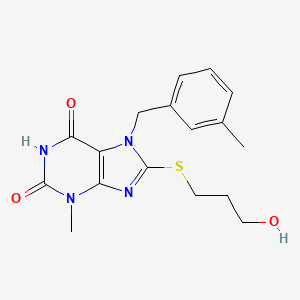
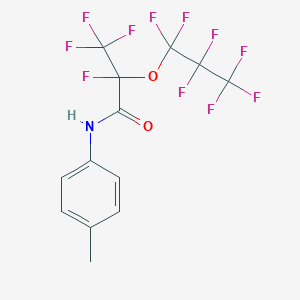
![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)